molecular formula C13H17NO3 B1297045 N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 82673-65-2

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B1297045
CAS No.: 82673-65-2
M. Wt: 235.28 g/mol
InChI Key: YXASJBNPUMOCRO-UHFFFAOYSA-N
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Description

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its unique structure, which includes a formyl group, a methoxy group, and a dimethylpropanamide moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 2-formyl-3-methoxyphenylamine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-formyl-3-methoxyphenyl)acetamide
  • N-(2-formyl-3-methoxyphenyl)-N,N-diisopropylformimidamide

Uniqueness

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASJBNPUMOCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326923
Record name N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82673-65-2
Record name N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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